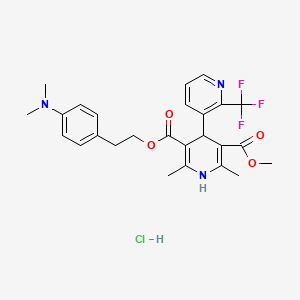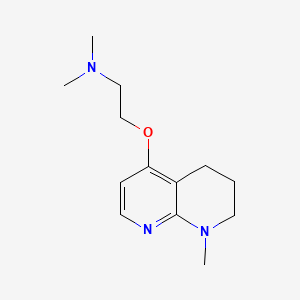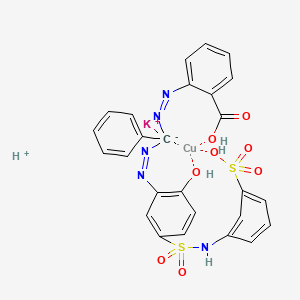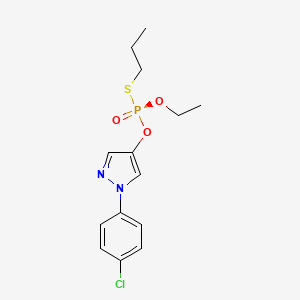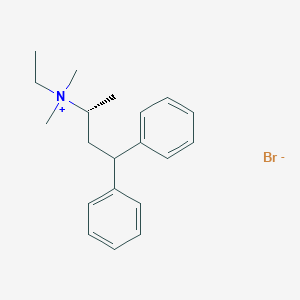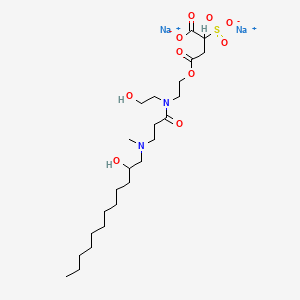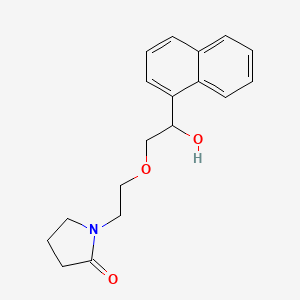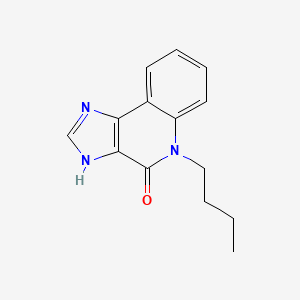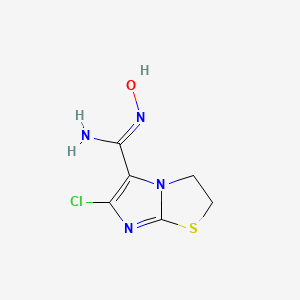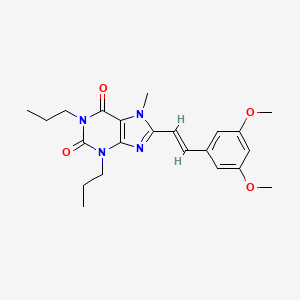
(E)-8-(3,5-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-8-(3,5-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a xanthine core substituted with a dimethoxystyryl group, a methyl group, and two propyl groups. Its distinct structure makes it a subject of interest in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(3,5-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine typically involves multiple steps, starting with the preparation of the xanthine core. The dimethoxystyryl group is introduced through a series of reactions involving the appropriate styrene derivative. The methyl and propyl groups are then added using alkylation reactions. Common reagents used in these reactions include alkyl halides, bases, and solvents such as dichloromethane and ethanol. The reaction conditions often involve refluxing and purification steps like column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems for reaction monitoring and control. Industrial methods may also include additional purification steps such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications .
化学反应分析
Types of Reactions
(E)-8-(3,5-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the xanthine core or the styryl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the styryl group can lead to the formation of corresponding aldehydes or carboxylic acids, while reduction can yield alcohols or alkanes .
科学研究应用
(E)-8-(3,5-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of (E)-8-(3,5-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with receptors, modulating their signaling pathways and leading to various physiological effects .
相似化合物的比较
Similar Compounds
(E)-4-(3,5-Dimethoxystyryl)aniline: Shares the dimethoxystyryl group but differs in the core structure.
(E)-N-(4-((E)-3,5-Dimethoxystyryl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide: Contains a similar styryl group but has additional methoxy groups and a different core structure.
Uniqueness
(E)-8-(3,5-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine is unique due to its xanthine core, which imparts distinct chemical and biological properties. Its combination of substituents allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
151539-31-0 |
|---|---|
分子式 |
C22H28N4O4 |
分子量 |
412.5 g/mol |
IUPAC 名称 |
8-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C22H28N4O4/c1-6-10-25-20-19(21(27)26(11-7-2)22(25)28)24(3)18(23-20)9-8-15-12-16(29-4)14-17(13-15)30-5/h8-9,12-14H,6-7,10-11H2,1-5H3/b9-8+ |
InChI 键 |
IOYPKGGECGGACP-CMDGGOBGSA-N |
手性 SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC(=CC(=C3)OC)OC)C |
规范 SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=CC(=C3)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


